molecular formula C21H26N2O3 B2572461 (2E)-N-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide CAS No. 303992-84-9

(2E)-N-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No. B2572461
CAS RN: 303992-84-9
M. Wt: 354.45
InChI Key: CQFMJSLPWQTQGI-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide, also known as DEAQ, is a synthetic compound that belongs to the class of organic compounds known as diarylethenes. It is a photochromic compound that exhibits reversible photoisomerization properties. DEAQ has been widely used in scientific research, particularly in the field of optoelectronics and materials science.

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds with structures related to "(2E)-N-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide", highlighting their potential in developing new materials and therapeutic agents. For instance, the synthesis of Schiff bases, including compounds with diethylamino and dimethoxyphenyl groups, has been detailed, showing their relevance in anticancer activity and interaction with DNA (Uddin et al., 2020). These compounds have been characterized using various spectroscopic techniques and evaluated for their cytotoxicity against cancer cell lines, demonstrating their potential as potent drugs against cancer.

Material Science Applications

Research in material science has explored the incorporation of similar structural motifs into polyamides and polyimides, offering insights into the development of new materials with enhanced thermal stability and solubility. For example, aromatic polyamides and polyimides based on diamines have been synthesized, showing promising applications due to their amorphous nature and good solubility in polar solvents (Yang & Lin, 1995; Yang & Lin, 1994). These materials could potentially be used in various high-performance applications due to their thermal properties and ease of processing.

Fluorescent Materials

The design and synthesis of fluorescent materials have also been a significant area of research, with studies focusing on tetraphenylethene derivatives that exhibit aggregation-induced emission (AIE) characteristics. These materials, such as tetra(4-(diethylamino)phenyl)ethene, have been shown to possess strong proton capture capabilities, allowing for reversible fluorescence switching, indicating their utility in chemical sensing and environmental monitoring (Wang et al., 2015).

Drug Design and Bioactive Compounds

The exploration of bioactive compounds incorporating structures similar to "(2E)-N-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide" has led to the identification of potential antitumor agents and other therapeutic molecules. Research has been directed towards understanding the interaction of these compounds with biological targets, demonstrating the importance of structural features in mediating biological activity (Atwell et al., 1989).

properties

IUPAC Name

(E)-N-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-5-23(6-2)18-11-9-17(10-12-18)22-21(24)14-8-16-7-13-19(25-3)20(15-16)26-4/h7-15H,5-6H2,1-4H3,(H,22,24)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFMJSLPWQTQGI-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.